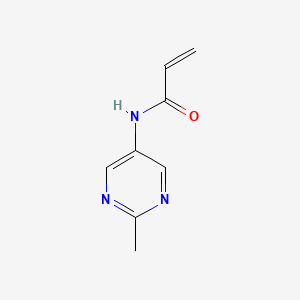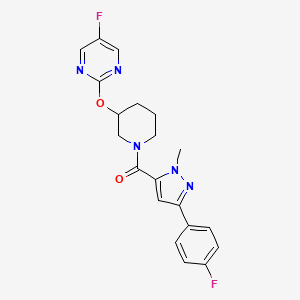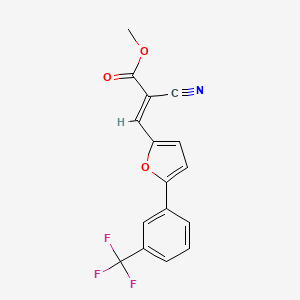
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of 5-aminopyrazole with substituted furan-2-carbaldehydes. This method suggests that the synthesis of "N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide" could potentially follow a similar pathway, utilizing key starting materials such as aminopyrazole and a furan-2-carbaldehyde derivative, followed by further functionalization to introduce the isopropyl, pyrimidinyl, and phenoxypropanamide groups .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring multiple heterocyclic rings including furan, pyrazole, and pyrimidine. These rings are known to contribute to the biological activity of such molecules. The presence of substituents like the isopropyl group and the phenoxypropanamide moiety could influence the compound's binding affinity to bacterial targets, as well as its overall pharmacokinetic properties .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide" are not detailed in the provided papers, related compounds exhibit reactivity that is characteristic of their functional groups. For instance, the furan ring can undergo electrophilic substitution, and the amide group could be involved in hydrolysis under certain conditions. These reactions are important for understanding the metabolism and the mechanism of action of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The heteroatoms and the aromatic systems present in the compound are likely to contribute to its solubility, stability, and overall reactivity. These properties are crucial for the compound's efficacy as a drug, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile. The papers suggest that Hansch analysis, which correlates physical and chemical properties with biological activity, could be used to predict the behavior of this compound .
Case Studies
The papers do not provide specific case studies on the compound "N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide". However, they do discuss the antibacterial activity of structurally related compounds, which were evaluated against various Gram-positive and Gram-negative bacteria. These studies serve as a relevant reference point for the potential application of the compound as an antibacterial agent .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into furan derivatives highlights their potential in antimicrobial treatments. For instance, Idhayadhulla, Kumar, and Abdul synthesized a series of pyrazole and imidazole derivatives incorporating furan moieties, demonstrating significant antimicrobial activity. This suggests the relevance of furan-containing compounds like N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide in developing new antimicrobial agents (Idhayadhulla et al., 2012).
Anticancer Applications
Furan derivatives have also been explored for their anticancer properties. For example, research on different furanyl, pyranyl, and ribosyl derivatives of imidazole and pyrazole carboxamides showed potential antileukemic activities, suggesting the promise of furan-based compounds in cancer therapy (Earl & Townsend, 1979). Similarly, the study of pyridines, thioamides, and pyrano[2,3-d]thiazole derivatives indicated high cytotoxicity against the MCF-7 cell line, pointing to the potential of furan-based structures in anticancer drug development (Zaki, Al-Gendey, & Abdelhamid, 2018).
Heterocyclic Compound Synthesis
The exploration of furan-based compounds extends to the synthesis of heterocyclic compounds with potential biological activities. Studies like those conducted by Flefel, Abdel-Mageid, Tantawy, Ali, and Amr on heterocyclic compounds based on furan derivatives have revealed promising antiviral activity against the H5N1 avian influenza virus, demonstrating the broad therapeutic applications of such structures (Flefel et al., 2012).
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14(2)17-13-21(29)26-23(24-17)28-20(12-18(27-28)19-10-7-11-31-19)25-22(30)15(3)32-16-8-5-4-6-9-16/h4-15H,1-3H3,(H,25,30)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLPFAWZKQMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)
![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2521675.png)
![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)
![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)
![2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2521679.png)

![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)

![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)